4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

Antioxidant DPPH IC50

Procure 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) for functional food, flavor, or antioxidant research. Unlike maltol/isomaltol, DDMP's enol-ketone reductone structure enables unique metal ion reduction and DPPH radical scavenging (IC50 241.6 μg/mL), surpassing BHT. Optimize Maillard processes under dry-heating to maximize yield. Its defined bitterness threshold (14.3 μmol/L) allows precise sensory tuning in caramel colors.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 28564-83-2
Cat. No. B020536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
CAS28564-83-2
Synonyms2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one; 2-Methyl-3,5-dihydroxy-5,6-dihydro-4H-pyran-4-one; 3,5-Dihydroxy-2-methyl-5,6-dihydro-4H-pyran-4-one; 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-; Ccris 8144; Dnd-omi 70 nmol/l; 3,5-dihydroxy-6-m
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(CO1)O)O
InChIInChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3
InChIKeyVOLMSPGWNYJHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP): Baseline Procurement and Chemical Profile


4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS 28564-83-2), commonly referred to as DDMP, is a key heterocyclic intermediate of the Maillard reaction, possessing a reductone structure (C6H8O4, MW 144.13) . It is widely formed in thermally processed foods and natural systems and is recognized for its potent antioxidant activity, which stems from its enol-ketone and free hydroxyl functionalities [1].

Why 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- Cannot Be Replaced by Simple Analogs


Substituting 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) with structurally similar in-class compounds like maltol or isomaltol leads to a fundamental loss of reducing capacity in key antioxidant assays, due to the unique requirement of its enol-ketone reductone structure for metal ion reduction [1]. Furthermore, its formation pathway under dry-heating conditions is distinct from that of 5-hydroxymethylfurfural (HMF), as it preferentially proceeds via 2,3-enolization rather than 1,2-enolization, which has direct consequences for process yield and product purity [2].

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Quantitative Differentiation Evidence


DPPH Radical Scavenging Activity: DDMP vs. Synthetic and Natural Antioxidants

DDMP exhibits intermediate DPPH radical scavenging potency, surpassing the synthetic antioxidant BHT while being less potent than ascorbic acid and α-tocopherol [1][2].

Antioxidant DPPH IC50

Comparative Antioxidant Mechanism: DDMP vs. Maltol and Isomaltol in Metal Ion Reduction Assays

Unlike maltol and isomaltol, which fail to react in metal ion reduction assays due to their complexing abilities, DDMP demonstrates robust reducing activity across all tested assays, confirming its classification as a true reductone [1].

Antioxidant Reductone Metal Chelation

Bitterness Threshold Comparison: DDMP vs. HMF, Furfural, and MF in Caramel Colors

DDMP exhibits a bitterness threshold of 14.3 μmol/L, which is more than twice as potent as HMF (30.0 μmol/L) but less potent than furfural (4.4 μmol/L) [1].

Flavor Bitterness Threshold

Formation Pathway Selectivity: DDMP (2,3-Enolization) vs. HMF (1,2-Enolization) Under Variable Moisture

DDMP formation is favored under lower moisture (dry-heating) conditions via the 2,3-enolization pathway, whereas higher moisture content shifts the pathway to 1,2-enolization, favoring HMF formation and inhibiting DDMP [1].

Maillard Reaction Enolization Process Optimization

Structural Stability: DDMP Does Not Dehydrate to Maltol Under Maillard Conditions

Unlike common assumptions, DDMP cannot be considered a precursor to maltol; molecular modeling shows an unfavorable dihedral angle prevents E2 elimination of water from DDMP, so maltol formation proceeds via a different pathway [1].

Maillard Reaction Maltol Pathway

Thermal Stability During Transformation: DDMP Reacts More Slowly Than Norfuraneol

In heated aqueous binary systems (70–95°C, up to 2 h) containing reactive carbonyls, DDMP reacts much more slowly than norfuraneol (4-hydroxy-5-methyl-2H-furan-3-one), indicating greater thermal persistence [1].

Maillard Reaction Reductone Thermal Stability

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: High-Value Application Scenarios


Natural Antioxidant Formulation in Heat-Processed Foods

Leverage DDMP's DPPH radical scavenging activity (IC50 241.6 μg/mL), which surpasses BHT, to replace synthetic antioxidants in thermally processed foods where natural-origin ingredients are mandated [1][2]. Its formation under dry-heating conditions further supports its use in baked and roasted products [3].

Precision Bitterness Management in Caramel Colors and Flavors

Utilize DDMP's well-defined bitterness threshold (14.3 μmol/L) relative to HMF (30.0 μmol/L) and furfural (4.4 μmol/L) to achieve precise sensory tuning in caramel color formulations [4]. This enables targeted reduction or enhancement of bitter notes in class-III caramel products.

Mechanistic Studies of Reductone-Dependent Antioxidant Pathways

Employ DDMP as a model reductone in assays where maltol and isomaltol are inactive, enabling investigation of metal ion reduction mechanisms without interference from complexation [5]. Its unique reactivity profile makes it an essential tool for differentiating electron-transfer from chelation-based antioxidant effects.

Process Optimization for DDMP Yield in Maillard Reaction Systems

Optimize industrial Maillard processes by maintaining low moisture (dry-heating) conditions to favor DDMP formation via 2,3-enolization, rather than HMF via 1,2-enolization [3]. This process control strategy maximizes DDMP content in functional food ingredients and flavor precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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